Cas no 91898-32-7 (8-(tert-Butyldimethylsilyloxy)-1-octanol)

8-(tert-Butyldimethylsilyloxy)-1-octanol is a protected alcohol intermediate featuring a tert-butyldimethylsilyl (TBS) ether group. The TBS moiety provides selective protection for the hydroxyl group, enhancing stability during synthetic transformations while allowing for controlled deprotection under mild acidic conditions. This compound is particularly useful in organic synthesis, where it serves as a versatile building block for the preparation of complex molecules, including pharmaceuticals and fine chemicals. Its hydrophobic TBS group improves solubility in nonpolar solvents, facilitating purification and handling. The terminal hydroxyl group remains available for further functionalization, making it a valuable reagent for multistep synthetic routes.
8-(tert-Butyldimethylsilyloxy)-1-octanol structure
91898-32-7 structure
商品名:8-(tert-Butyldimethylsilyloxy)-1-octanol
CAS番号:91898-32-7
MF:C14H32O2Si
メガワット:260.488185882568
MDL:MFCD31568184
CID:1971389
PubChem ID:11043515

8-(tert-Butyldimethylsilyloxy)-1-octanol 化学的及び物理的性質

名前と識別子

    • 1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
    • 8-(tert-Butyldimethylsilyloxy)-1-octanol
    • 8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol
    • MDL: MFCD31568184

8-(tert-Butyldimethylsilyloxy)-1-octanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B415285-5g
8-(tert-Butyldimethylsilyloxy)-1-octanol
91898-32-7
5g
$ 684.00 2023-04-18
TRC
B415285-1g
8-(tert-Butyldimethylsilyloxy)-1-octanol
91898-32-7
1g
$ 173.00 2023-04-18
eNovation Chemicals LLC
D938569-1g
8-(tert-Butyldimethylsilanyloxy)-octan-1-ol
91898-32-7 95
1g
$395 2024-08-03
Enamine
EN300-22388207-0.5g
8-[(tert-butyldimethylsilyl)oxy]octan-1-ol
91898-32-7 95%
0.5g
$397.0 2024-06-20
Enamine
EN300-22388207-0.1g
8-[(tert-butyldimethylsilyl)oxy]octan-1-ol
91898-32-7 95%
0.1g
$364.0 2024-06-20
Enamine
EN300-22388207-5.0g
8-[(tert-butyldimethylsilyl)oxy]octan-1-ol
91898-32-7 95%
5.0g
$1199.0 2024-06-20
Enamine
EN300-22388207-0.25g
8-[(tert-butyldimethylsilyl)oxy]octan-1-ol
91898-32-7 95%
0.25g
$381.0 2024-06-20
Enamine
EN300-22388207-10.0g
8-[(tert-butyldimethylsilyl)oxy]octan-1-ol
91898-32-7 95%
10.0g
$1778.0 2024-06-20
Enamine
EN300-22388207-5g
8-[(tert-butyldimethylsilyl)oxy]octan-1-ol
91898-32-7
5g
$1199.0 2023-09-15
eNovation Chemicals LLC
D938569-5g
8-(tert-Butyldimethylsilanyloxy)-octan-1-ol
91898-32-7 95
5g
$685 2025-02-21

8-(tert-Butyldimethylsilyloxy)-1-octanol 関連文献

8-(tert-Butyldimethylsilyloxy)-1-octanolに関する追加情報

Introduction to 8-(tert-Butyldimethylsilyloxy)-1-octanol (CAS No. 91898-32-7) and Its Emerging Applications in Chemical Biology

8-(tert-Butyldimethylsilyloxy)-1-octanol, identified by the chemical identifier CAS No. 91898-32-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile applications. This compound, featuring a primary alcohol group at the 1-position and a tert-butyldimethylsilyl (TBS) ether moiety at the 8-position, presents a compelling combination of reactivity and stability that makes it invaluable in synthetic chemistry, drug development, and material science.

The TBS protecting group is particularly noteworthy, as it provides excellent resistance to hydrolysis and oxidation, making 8-(tert-Butyldimethylsilyloxy)-1-octanol an ideal candidate for long-term storage and handling under various conditions. This characteristic has positioned the compound as a key intermediate in the synthesis of complex molecules, where maintaining functional group integrity is paramount.

In recent years, the demand for high-purity reagents in pharmaceutical research has surged, driven by advancements in medicinal chemistry and the need for more sophisticated molecular architectures. The structural motif of 8-(tert-Butyldimethylsilyloxy)-1-octanol aligns well with these trends, as its octyl chain offers a balance between solubility and steric hindrance, while the TBS ether group ensures compatibility with a wide range of chemical transformations.

One of the most promising applications of 8-(tert-Butyldimethylsilyloxy)-1-octanol lies in its use as a precursor in the synthesis of glycosidic linkages, which are ubiquitous in natural products and biologically active molecules. The TBS group serves as an effective protecting agent for alcohols, allowing for selective modifications elsewhere in the molecule without unwanted side reactions. This has been particularly useful in the construction of carbohydrate-based drugs, where regioselectivity is critical.

Furthermore, the compound has found utility in the field of polymer science, where its hydrophobic octyl chain can enhance compatibility with hydrophobic matrices, while the TBS group provides stability against degradation. This dual functionality makes 8-(tert-Butyldimethylsilyloxy)-1-octanol a valuable building block for designing novel materials with tailored properties.

Recent studies have also explored the potential of 8-(tert-Butyldimethylsilyloxy)-1-octanol in click chemistry applications. The primary alcohol functionality can participate in copper-catalyzed azide-alkyne cycloadditions, enabling rapid and efficient construction of complex scaffolds. The presence of the TBS group ensures that this reaction occurs selectively without interference from other reactive sites on the molecule. Such methodologies have been instrumental in accelerating drug discovery pipelines by allowing chemists to assemble intricate molecular architectures with minimal purification steps.

The compound's role in chiral synthesis has not gone unnoticed either. The octyl chain can serve as a handle for introducing chirality into larger molecules through asymmetric transformations. While 8-(tert-Butyldimethylsilyloxy)-1-octanol itself is not chiral, its derivatives can be synthesized with specific stereochemical outcomes, making it a valuable tool for enantioselective synthesis. This capability is particularly relevant in pharmaceutical development, where enantiopure compounds often exhibit superior biological activity compared to their racemic counterparts.

In conclusion, 8-(tert-Butyldimethylsilyloxy)-1-octanol (CAS No. 91898-32-7) represents a versatile and robust building block with broad applicability across multiple domains of chemical research. Its unique combination of functional groups—namely the primary alcohol and the TBS ether—makes it indispensable for synthetic chemists working on complex molecular architectures. As research continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its importance in both academic and industrial settings.

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